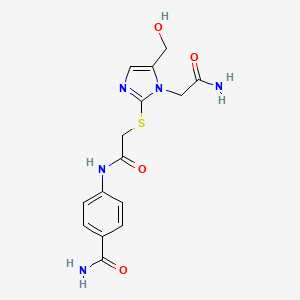

4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex organic compound that features a multi-functional structure. This compound can be potentially used in diverse scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide usually involves several key steps:

Formation of the imidazole ring: : Starting with a precursor compound, specific reaction conditions involving catalysts and reagents like ammonium acetate and formaldehyde are necessary.

Thioacetamido linkage:

Benzamide formation: : The final step involves the condensation with benzoyl chloride, followed by purification processes like crystallization or chromatography.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions to enhance yield and purity is crucial. Large-scale reactors, continuous flow chemistry techniques, and automated purification systems are typically employed.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions in the presence of agents like hydrogen peroxide, forming oxidized derivatives that can be used in further reactions.

Reduction: : Reduction reactions with agents like sodium borohydride can modify the functional groups, leading to different chemical species.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution conditions: Acidic or basic conditions depending on the functional group being introduced.

Major Products

The reactions typically yield a variety of derivatives, each with potential applications in different fields. Oxidation and reduction reactions modify the functional groups, while substitution reactions introduce new functionalities.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : As a ligand in metal-catalyzed reactions, it enhances reaction rates and selectivity.

Organic synthesis: : Used as an intermediate for the synthesis of complex organic molecules.

Biology

Enzyme studies: : Investigates enzyme mechanisms by acting as a substrate or inhibitor in enzymatic reactions.

Molecular probes: : Used in fluorescence and other spectroscopic techniques to study biological systems.

Medicine

Drug development: : A potential lead compound for designing new drugs targeting specific enzymes or receptors.

Diagnostics: : Incorporated in assays and diagnostic kits for disease detection.

Industry

Materials science: : Applied in the synthesis of advanced materials with specific properties.

Agriculture: : Used in the development of agrochemicals for crop protection.

Wirkmechanismus

The compound exerts its effects primarily through its functional groups, interacting with molecular targets such as enzymes, receptors, or other biomolecules. It forms specific interactions like hydrogen bonds, van der Waals forces, or covalent bonds, modulating the activity of the target and affecting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-(1H-imidazol-2-ylthio)acetamido)benzamide.

4-(2-((1-(carboxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide.

Biologische Aktivität

The compound 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Chemical Formula : C₁₃H₁₅N₅O₃S

- Molecular Weight : 305.36 g/mol

- IUPAC Name : this compound

The structure features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Klebsiella pneumoniae | 2.60 |

| Candida albicans | 2.65 |

These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting its broad-spectrum antimicrobial potential .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. A series of in vitro studies assessed its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (colon cancer) | 5.85 |

| MCF7 (breast cancer) | 4.53 |

| A549 (lung cancer) | 6.50 |

The IC50 values indicate that the compound is more potent than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM), making it a candidate for further development as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar to other benzamide derivatives, it may interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : The thioacetamido group may enhance membrane permeability, leading to cell lysis in bacteria.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Eigenschaften

IUPAC Name |

4-[[2-[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S/c16-12(22)6-20-11(7-21)5-18-15(20)25-8-13(23)19-10-3-1-9(2-4-10)14(17)24/h1-5,21H,6-8H2,(H2,16,22)(H2,17,24)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOOIRGRACGVGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.